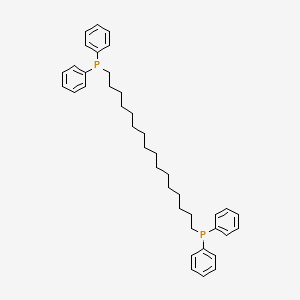

(Hexadecane-1,16-diyl)bis(diphenylphosphane)

Description

1,16-Bis(diphenylphosphino)hexadecane is an organophosphorus compound that features two diphenylphosphino groups attached to a hexadecane backbone. This compound is primarily used as a ligand in coordination chemistry and catalysis, where it facilitates the formation of metal complexes.

Properties

CAS No. |

82195-42-4 |

|---|---|

Molecular Formula |

C40H52P2 |

Molecular Weight |

594.8 g/mol |

IUPAC Name |

16-diphenylphosphanylhexadecyl(diphenyl)phosphane |

InChI |

InChI=1S/C40H52P2/c1(3-5-7-9-11-25-35-41(37-27-17-13-18-28-37)38-29-19-14-20-30-38)2-4-6-8-10-12-26-36-42(39-31-21-15-22-32-39)40-33-23-16-24-34-40/h13-24,27-34H,1-12,25-26,35-36H2 |

InChI Key |

IFRLCDHUEKHNNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,16-Bis(diphenylphosphino)hexadecane can be synthesized through a multi-step process involving the reaction of hexadecane with diphenylphosphine. The synthesis typically involves:

Formation of the intermediate: Hexadecane is first reacted with a halogenating agent such as bromine to form 1,16-dibromohexadecane.

Substitution reaction: The intermediate 1,16-dibromohexadecane is then reacted with diphenylphosphine in the presence of a base such as sodium hydride to yield 1,16-Bis(diphenylphosphino)hexadecane.

Industrial Production Methods

While specific industrial production methods for 1,16-Bis(diphenylphosphino)hexadecane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,16-Bis(diphenylphosphino)hexadecane undergoes various types of reactions, including:

Coordination reactions: It forms complexes with transition metals, which are crucial in catalysis.

Oxidation reactions: The phosphine groups can be oxidized to phosphine oxides.

Substitution reactions: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Coordination reactions: Typically involve transition metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or tetrahydrofuran.

Oxidation reactions: Common oxidizing agents include hydrogen peroxide or oxygen.

Substitution reactions: Often carried out in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Coordination reactions: Metal-phosphine complexes.

Oxidation reactions: Phosphine oxides.

Substitution reactions: Various substituted phosphine derivatives.

Scientific Research Applications

1,16-Bis(diphenylphosphino)hexadecane has several applications in scientific research:

Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Biology: Employed in the synthesis of metal complexes that can act as probes or inhibitors in biological systems.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.

Mechanism of Action

The mechanism by which 1,16-Bis(diphenylphosphino)hexadecane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The diphenylphosphino groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

- 1,6-Bis(diphenylphosphino)hexane

- 1,4-Bis(diphenylphosphino)butane

- 1,2-Bis(diphenylphosphino)benzene

Uniqueness

1,16-Bis(diphenylphosphino)hexadecane is unique due to its longer hexadecane backbone, which provides greater flexibility and spatial separation between the diphenylphosphino groups. This can lead to different coordination geometries and reactivities compared to shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.